Sodium 3-aminobenzenesulfonate
Overview
Description
Sodium 3-aminobenzenesulfonate, also known as Metanilic acid sodium salt, is a chemical compound with the molecular formula C6H6NNaO3S . It is used in various scientific research and aids in the synthesis of pharmaceuticals, dyes, and corrosion inhibitors.
Molecular Structure Analysis
The molecular structure of Sodium 3-aminobenzenesulfonate consists of a benzene ring with an amino group and a sulfonate group attached. The molecular weight is 195.17 g/mol .Scientific Research Applications
Interaction with Proteins
Sodium 3-aminobenzenesulfonate has been used in studies to investigate its interaction with proteins such as bovine serum albumin (BSA) and human serum albumin (HSA). Fluorescence quenching methods, UV absorption spectra, and molecular modeling methods were used to study these interactions . The binding characteristics and sites were reported, and the binding mode was suggested to be mainly hydrophobic interaction .
Synthesis of Thiourea Derivatives
Sodium 3-aminobenzenesulfonate has been used in the synthesis of N-n-amyl-N′(sodium p-aminobenzenesulfonate) thiourea (APT), a compound containing a saturated fatty hydrocarbon group .
High-Pressure Polymerization
Sodium 3-aminobenzenesulfonate has been used in high-pressure polymerization processes. It was polymerized at 18 kbar with Sodium Persulfate and Ferrous Sulfate .
Synthesis of Conducting Polymers
Sodium 3-aminobenzenesulfonate has been used in the synthesis of conducting polymers. It was polymerized under high pressure with Sodium Persulfate, Aniline Hydrochloride, and Ferrous Sulfate .
Characterization Studies
Sodium 3-aminobenzenesulfonate has been used in characterization studies of polymers. Techniques such as FT-IR Spectroscopy, UV-Vis Spectroscopy, Gel Permeation Chromatography, Combustion Analysis, and X-ray Photoelectron Spectroscopy have been used .
Doping and Dedoping of Polymers
Sodium 3-aminobenzenesulfonate has been used in the doping and dedoping of polymers .
Mechanism of Action
Target of Action
Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt , is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, including Sodium 3-aminobenzenesulfonate .
Mode of Action
Sulfonamides, including Sodium 3-aminobenzenesulfonate, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by Sodium 3-aminobenzenesulfonate affects the biochemical pathway of nucleotide synthesis. Folic acid is a crucial co-factor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, Sodium 3-aminobenzenesulfonate effectively halts the production of DNA in bacteria .
Pharmacokinetics
As a sulfonamide, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of DNA synthesis by Sodium 3-aminobenzenesulfonate leads to the cessation of bacterial growth and replication . This results in the bacteriostatic effect of the compound, effectively controlling the spread of bacterial infections .
Action Environment
The action, efficacy, and stability of Sodium 3-aminobenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .
properties
IUPAC Name |
sodium;3-aminobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXWXYTYBIBBLD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121-47-1 (Parent) | |
Record name | Metanilic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0061539 | |
Record name | Benzenesulfonic acid, 3-amino-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-aminobenzenesulfonate | |
CAS RN |
1126-34-7 | |
Record name | Metanilic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-amino-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-amino-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-aminobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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